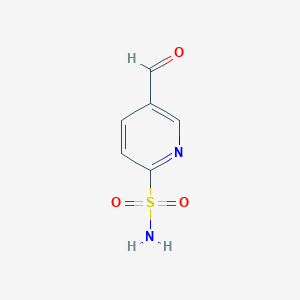
5-Formylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formylpyridine-2-sulfonamide is an organosulfur compound characterized by the presence of a formyl group at the 5-position and a sulfonamide group at the 2-position of a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formylpyridine-2-sulfonamide typically involves the sulfonylation of 5-formylpyridine. This can be achieved by reacting 5-formylpyridine with sulfonyl chloride in the presence of a base. The reaction conditions often include the use of organic or inorganic bases to facilitate the nucleophilic attack by the amine group on the sulfonyl chloride .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Formylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products:
Oxidation: 5-Carboxypyridine-2-sulfonamide.
Reduction: 5-Hydroxymethylpyridine-2-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Formylpyridine-2-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Formylpyridine-2-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), thereby inhibiting enzymes involved in folic acid synthesis. This inhibition disrupts the production of DNA and RNA in bacteria, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Comparison: 5-Formylpyridine-2-sulfonamide is unique due to the presence of the formyl group, which can undergo additional chemical modifications. This makes it a versatile intermediate in organic synthesis and drug design .
Eigenschaften
Molekularformel |
C6H6N2O3S |
|---|---|
Molekulargewicht |
186.19 g/mol |
IUPAC-Name |
5-formylpyridine-2-sulfonamide |
InChI |
InChI=1S/C6H6N2O3S/c7-12(10,11)6-2-1-5(4-9)3-8-6/h1-4H,(H2,7,10,11) |
InChI-Schlüssel |
OPRHSGVDJHYVCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C=O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


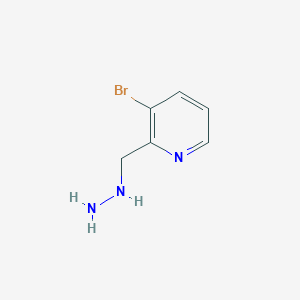
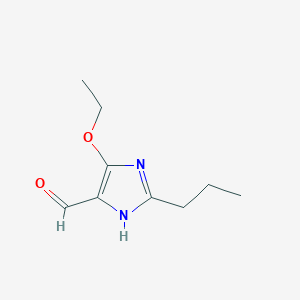

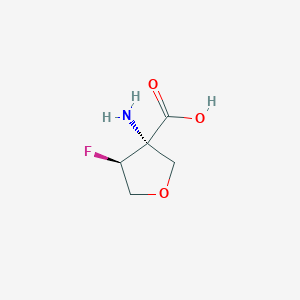


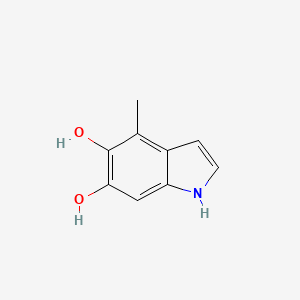
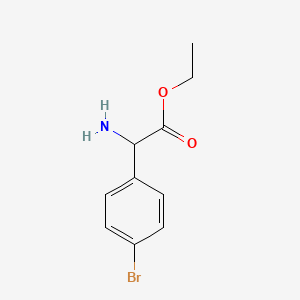

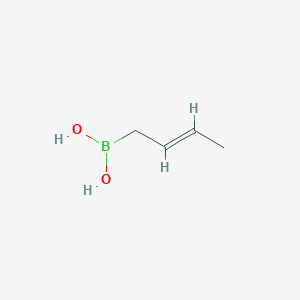
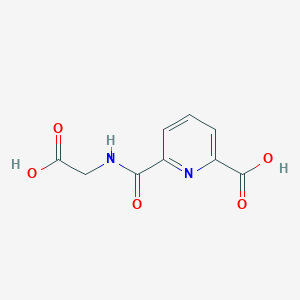
![(6R)-6-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B13030440.png)

![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
